molecular formula C11H15N5S B7438451 5-Methyl-7-(3-methylsulfanylpyrrolidin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidine

5-Methyl-7-(3-methylsulfanylpyrrolidin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No. B7438451
M. Wt: 249.34 g/mol
InChI Key: NHTDYWGBWXQSLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-7-(3-methylsulfanylpyrrolidin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 5-Methyl-7-(3-methylsulfanylpyrrolidin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidine is not fully understood. However, it is believed to exert its effects by modulating various signaling pathways in cells. It has been shown to inhibit the activity of certain enzymes, such as kinase enzymes, which play a critical role in cell signaling and proliferation. Additionally, it has been shown to modulate the activity of certain receptors, such as GABA receptors, which are involved in neurotransmission.
Biochemical and Physiological Effects:
5-Methyl-7-(3-methylsulfanylpyrrolidin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro by inducing cell cycle arrest and apoptosis. It has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using 5-Methyl-7-(3-methylsulfanylpyrrolidin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidine in lab experiments is its potential as a therapeutic agent for various diseases. It has been shown to have anti-cancer, anti-inflammatory, and neuroprotective properties, which make it a promising candidate for further research. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for research on 5-Methyl-7-(3-methylsulfanylpyrrolidin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidine. One direction is to further investigate its anti-cancer properties and its potential as a therapeutic agent for various types of cancer. Another direction is to explore its potential as a treatment for neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to elucidate its mechanism of action and to optimize its therapeutic potential.

Synthesis Methods

The synthesis of 5-Methyl-7-(3-methylsulfanylpyrrolidin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidine involves the reaction between 3-methylsulfanylpyrrolidine and 5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine in the presence of a suitable solvent and reagents. The reaction is typically carried out under reflux conditions, and the product is obtained in good yield after purification.

Scientific Research Applications

5-Methyl-7-(3-methylsulfanylpyrrolidin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidine has potential applications in various fields of scientific research. It has been studied for its anti-cancer properties, and it has been shown to inhibit the growth of cancer cells in vitro. Additionally, it has been investigated for its potential as a therapeutic agent for neurological disorders, such as Alzheimer's disease and Parkinson's disease. It has also been studied for its anti-inflammatory properties and its potential as a treatment for autoimmune diseases.

properties

IUPAC Name

5-methyl-7-(3-methylsulfanylpyrrolidin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5S/c1-8-5-10(15-4-3-9(6-15)17-2)16-11(14-8)12-7-13-16/h5,7,9H,3-4,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHTDYWGBWXQSLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=NN2C(=C1)N3CCC(C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-7-(3-methylsulfanylpyrrolidin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidine

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